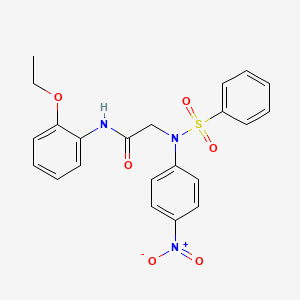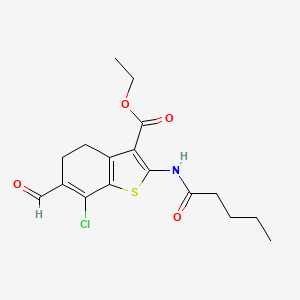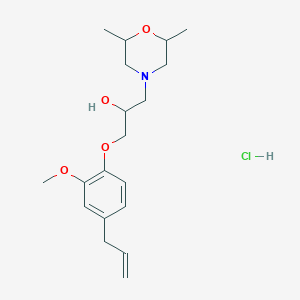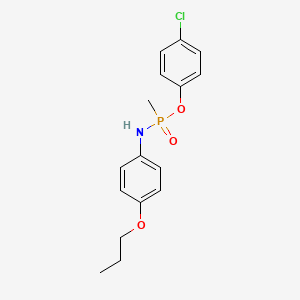![molecular formula C17H22N2O B5223223 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5223223.png)
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CYM5442 and has been shown to have a wide range of potential applications in various fields of research. In
作用機序
The mechanism of action of 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the modulation of various cellular pathways. CYM5442 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. CYM5442 has also been shown to inhibit the activation of the NF-kB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. CYM5442 has been shown to increase the expression of antioxidant and detoxification enzymes, which can help protect cells from oxidative stress and other harmful agents. CYM5442 has also been shown to decrease the production of pro-inflammatory cytokines, which can help reduce inflammation in various tissues and organs.
実験室実験の利点と制限
One of the primary advantages of using 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a neuroprotective agent. CYM5442 has been shown to protect cells from oxidative stress and other harmful agents, which can help prevent cell death and tissue damage. However, one of the limitations of using CYM5442 in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate the mechanism of action of CYM5442, particularly its effects on cellular pathways involved in inflammation and cell survival. Another potential direction is to investigate the potential use of CYM5442 in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further research could be conducted to optimize the synthesis method of CYM5442 and improve its solubility in water, which could make it more useful in lab experiments.
合成法
The synthesis of 3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the reaction of cyclooctylamine with isatin in the presence of acetic acid. The reaction leads to the formation of the intermediate compound, which is then treated with formaldehyde and sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of CYM5442 and has been used in various research studies.
科学的研究の応用
3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of CYM5442 is in the field of neuroscience, where it has been shown to have potential as a neuroprotective agent. CYM5442 has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
3-(cyclooctyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17-15(14-10-6-7-11-16(14)19-17)12-18-13-8-4-2-1-3-5-9-13/h6-7,10-13,19-20H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQHPNAULUECGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
![1-acetyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5223178.png)

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5223181.png)
![4-fluoro-N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5223185.png)

![2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5223198.png)


![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5223257.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)